molecular formula C17H14O5 B2949065 3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one CAS No. 109598-98-3

3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one

Cat. No. B2949065
CAS RN: 109598-98-3
M. Wt: 298.294
InChI Key: DEMDRGFMSDURSV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Scientific Research Applications

Apigenin has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Apigenin has several advantages for lab experiments, including its low toxicity and availability in both synthetic and natural forms. However, its low solubility in water can make it difficult to use in certain experiments, and its potential interactions with other compounds can complicate its use in more complex experiments.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-7-hydroxychromen-2-one, including its potential use in combination with other compounds for treating various diseases, its use in developing new drugs, and its potential use in personalized medicine. Further research is also needed to better understand its mechanism of action and to identify any potential side effects or interactions with other compounds.
Conclusion
Apigenin is a promising compound that has shown potential health benefits in various scientific research studies. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research and development. Further research is needed to better understand its mechanism of action and to identify any potential side effects or interactions with other compounds.

Synthesis Methods

Apigenin can be synthesized through various methods, including chemical synthesis, extraction from plants, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create the compound. Extraction from plants involves isolating the compound from plant material through various extraction methods. Microbial synthesis involves the use of microorganisms to produce the compound.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDRGFMSDURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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